molecular formula C7H8N4S B1653765 (1-Thiophen-3-yltriazol-4-yl)methanamine CAS No. 1949836-89-8

(1-Thiophen-3-yltriazol-4-yl)methanamine

Cat. No.: B1653765
CAS No.: 1949836-89-8
M. Wt: 180.23
InChI Key: WMZVJJHNKBVCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Thiophen-3-yltriazol-4-yl)methanamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research, with a molecular formula of C8H10N4S . This structurally distinct molecule features a hybrid scaffold comprising both thiophene and 1,2,3-triazole heterocyclic rings, a combination frequently explored in the development of novel pharmacologically active compounds. The presence of these privileged heterocycles, along a primary methanamine functional group, makes it a valuable building block for constructing diverse compound libraries and probing structure-activity relationships. Compounds incorporating similar thiophene and triazole motifs have demonstrated a range of potential biological activities in scientific investigations, including exploration as anti-infective agents . Furthermore, research into analogous structures has highlighted their potential application in developing inhibitors for specific enzymes, such as histone deacetylases (HDAC), which are targets in oncology and other disease areas . The molecular architecture of this compound suggests it is primarily utilized as a key synthetic intermediate or a core structural element in the design of molecules for basic scientific research and early-stage drug discovery projects. This product is intended for use by qualified researchers in controlled laboratory settings. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1949836-89-8

Molecular Formula

C7H8N4S

Molecular Weight

180.23

IUPAC Name

(1-thiophen-3-yltriazol-4-yl)methanamine

InChI

InChI=1S/C7H8N4S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h1-2,4-5H,3,8H2

InChI Key

WMZVJJHNKBVCOI-UHFFFAOYSA-N

SMILES

C1=CSC=C1N2C=C(N=N2)CN

Canonical SMILES

C1=CSC=C1N2C=C(N=N2)CN

Origin of Product

United States

Elucidating the Chemical Reactivity and Transformation Pathways of 1 Thiophen 3 Yltriazol 4 Yl Methanamine

Reactivity Profiling of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. Its aromatic nature, arising from a delocalized 6π-electron system, confers significant stability. tandfonline.comguidechem.comacs.org The presence of three electronegative nitrogen atoms renders the ring electron-deficient, which strongly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Triazole Nucleus

The electron-deficient nature of the 1,2,3-triazole ring generally deactivates it towards electrophilic aromatic substitution on its carbon atoms. Such reactions are typically difficult to achieve and may require harsh conditions. However, the nitrogen atoms of the ring, possessing lone pairs of electrons, can act as sites for electrophilic attack. nih.gov Quaternization, for instance, can be challenging due to the presence of pyridine-type nitrogen atoms but can occur. guidechem.com In some cases, activation of the triazole ring, for example through the formation of N-oxides, can facilitate electrophilic substitution at a carbon position, such as C5. rsc.org

Nucleophilic Addition and Substitution Reactions Involving the Triazole Ring

The π-deficient character of the 1,2,3-triazole ring makes it more susceptible to nucleophilic attack compared to electron-rich heterocycles. Nucleophilic substitution can occur at a carbon atom of the ring, particularly if it bears a suitable leaving group, such as a halogen. For instance, a halogen at the C4 position can be displaced by various nucleophiles. researchgate.netresearchgate.net

Furthermore, the protons attached to the ring carbons are acidic and can be removed by a strong base. Deprotonation can lead to the formation of triazolium salts which can be precursors to N-heterocyclic carbenes, species that can act as potent nucleophiles in various reactions. youtube.com The triazole ring can also undergo rearrangement reactions, such as the Dimroth rearrangement, which involves ring-opening and re-cyclization, leading to isomeric triazoles. researchgate.netwikipedia.org

Investigations into the Ring Stability and Aromaticity of the Triazole Moiety

The 1,2,3-triazole ring is characterized by a high degree of aromaticity and stability. tandfonline.comnih.gov This stability is attributed to the delocalization of its 6π electrons across the five-membered ring. guidechem.comacs.org Consequently, the ring is resistant to oxidation and hydrolysis. tandfonline.comguidechem.com However, it is susceptible to reductive cleavage. guidechem.com Under conditions of flash vacuum pyrolysis at high temperatures (around 500 °C), the 1,2,3-triazole ring can fragment with the loss of molecular nitrogen (N₂) to yield an aziridine (B145994) ring. wikipedia.org The parent 1H-1,2,3-triazole is a weak base and a weak acid. guidechem.com

PropertyValueReference
Molecular FormulaC₂H₃N₃ wikipedia.org
Boiling Point203 °C guidechem.com
Melting Point23-25 °C guidechem.com
pKa (Conjugate Acid)1.17 guidechem.com
pKa (as an acid)9.4 guidechem.com
AromaticityAromatic (6π electron system) tandfonline.comguidechem.com

Transformations Involving the Thiophen-3-yl Substituent

The thiophene (B33073) ring is an electron-rich aromatic heterocycle that is significantly more reactive than benzene (B151609) in electrophilic substitution reactions. nih.gov In the context of the title compound, the thiophene is substituted at the 3-position, which directs further substitution primarily to the C2 and C5 positions.

Reactivity at the Thiophene Ring Atoms (e.g., halogenation, lithiation)

Halogenation: Thiophene and its derivatives undergo electrophilic halogenation very readily. iust.ac.ir For 3-substituted thiophenes, bromination with reagents like N-bromosuccinimide (NBS) occurs preferentially at the C2 position, and subsequent halogenation occurs at the C5 position. jcu.edu.au Chlorination and iodination can also be achieved using various reagents under controlled conditions to yield mono- or di-halogenated products. jcu.edu.aunih.gov The high reactivity often necessitates mild conditions to avoid polysubstitution. iust.ac.ir

ReactionReagent(s)SolventMajor Product(s)Reference
BrominationN-Bromosuccinimide (NBS)CHCl₃/AcOH2-Bromo-3-alkylthiophene jcu.edu.au
DibrominationNBS (2 equiv.)CHCl₃/AcOH2,5-Dibromo-3-alkylthiophene jcu.edu.au
ChlorinationSulfuryl chloride (SO₂Cl₂)Polar Solvent2-Chloro-3-alkylthiophene jcu.edu.au
IodinationN-Iodosuccinimide (NIS)Acetic Acid2-Iodo-3-alkylthiophene jcu.edu.au

Lithiation: 3-Substituted thiophenes can be selectively deprotonated (lithiated) at specific positions using strong bases like organolithium reagents. Lithiation of 3-methylthiophene (B123197) with n-butyllithium (n-BuLi) typically occurs at the 5-position. acs.org However, using a bulkier base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can provide high selectivity for the 5-position, even with unhindered electrophiles. acs.orgnih.gov The resulting thienyllithium species is a powerful nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C5 position. nih.govwikipedia.org

Selective Side-Chain Functionalization Reactions on the Thiophene Unit

Functionalization of side chains attached to a thiophene ring is a key strategy for modifying the properties of thiophene-containing molecules. While the title compound does not possess a side chain on its thiophene moiety, general methods for such transformations are well-established, particularly in the field of polythiophenes. These strategies can be broadly categorized into two approaches: incorporating a functionalized monomer during synthesis or performing post-synthesis modifications on a pre-existing side chain. cmu.edu

For a molecule like (1-Thiophen-3-yltriazol-4-yl)methanamine, if a reactive handle such as a bromoalkyl group were present on the thiophene ring, it could be converted into various other functionalities. For example, a bromoalkyl side chain can be transformed into an azide (B81097), which can then be reduced to an amine. Alternatively, it can react with potassium thioacetate (B1230152) followed by reduction to yield a thiol. cmu.edu These post-functionalization methods demonstrate the versatility of thiophene units for further chemical elaboration.

Chemical Modifications and Derivatization of the Methanamine Group

The primary amine functionality on the methanamine side chain is a key site for a variety of chemical modifications and derivatization reactions. Its nucleophilic nature allows for the formation of a wide array of new compounds with potentially altered biological activities and physicochemical properties.

The lone pair of electrons on the nitrogen atom of the primary amine in this compound renders it a potent nucleophile. This reactivity enables it to participate in a range of nucleophilic substitution and addition reactions. While specific studies on this exact molecule are not extensively documented, the reactivity of the aminomethyl group attached to a triazole ring can be inferred from the well-established chemistry of similar compounds.

Common reactions involving the nucleophilic primary amine include:

Acylation: The primary amine is expected to react readily with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Halomethyl-triazoles have been shown to be effective alkylating agents for cysteine residues in proteins, highlighting the potential for this class of compounds to participate in such reactions. nih.govmdpi.comed.ac.uk

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govresearchgate.netresearchgate.net This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net These Schiff bases can be of significant interest due to their prevalence in biologically active compounds. nih.govjmchemsci.com

Table 1: Representative Nucleophilic Reactions of the Primary Amine

Reaction Type Reagent Example Product Type General Conditions
Acylation Acetyl chloride N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide Aprotic solvent, base (e.g., triethylamine)
Alkylation Methyl iodide N-methyl-(1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine Polar solvent, base (e.g., K₂CO₃)
Schiff Base Formation Benzaldehyde (E)-N-benzylidene-1-(1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine Alcohol solvent, acid or base catalyst

The presence of both the basic primary amine and the nitrogen atoms of the triazole ring allows this compound to form stable salts and act as a ligand in coordination complexes.

Salt Formation: The primary amine can be protonated by acids to form ammonium (B1175870) salts. These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling. Similarly, the triazole ring itself can be protonated or alkylated to form triazolium salts, which are a subject of interest in medicinal chemistry. nih.gov

Coordination Complexes: The nitrogen atoms of the triazole ring and the primary amine can act as Lewis bases, donating their lone pairs of electrons to metal ions to form coordination complexes. nih.govtennessee.edumdpi.comnih.gov Triazole derivatives are well-known for their ability to form diverse coordination polymers and metal-organic frameworks (MOFs). tennessee.edumdpi.com The specific coordination mode would depend on the metal ion, the counter-ion, and the reaction conditions. Such complexes can exhibit interesting magnetic, optical, and catalytic properties. mdpi.com

Table 2: Examples of Salt and Coordination Complex Formation

Formation Type Reagent/Metal Ion Product Type Potential Applications
Salt Formation Hydrochloric acid (1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanaminium chloride Improved solubility, purification
Coordination Complex Copper(II) chloride Dichloro-bis((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine)copper(II) Catalysis, materials science
Coordination Complex Zinc(II) nitrate Nitrato-bis((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine)zinc(II) nitrate Luminescent materials

Investigating Reaction Mechanisms through Detailed Kinetic and Mechanistic Studies

Nucleophilic Substitution/Addition: Reactions at the primary amine, such as acylation and alkylation, generally proceed through a nucleophilic substitution mechanism. The rate of these reactions would be influenced by the nucleophilicity of the amine, the electrophilicity of the reaction partner, the nature of the solvent, and the temperature. For instance, the acetylation of aminotriazoles has been studied, revealing that the reactivity can be significantly influenced by the substituents on the triazole ring. nih.govnih.gov

Schiff Base Formation: The mechanism of Schiff base formation is a two-step process involving nucleophilic addition followed by dehydration. researchgate.net The initial nucleophilic attack of the amine on the carbonyl group is often the rate-determining step, which can be catalyzed by either acid or base.

Cycloaddition Reactions: The triazole ring itself is often formed via a [3+2] cycloaddition reaction, a type of pericyclic reaction. orientjchem.orgnih.govscispace.com The mechanism of this "click" reaction is well-established and proceeds with high efficiency and regioselectivity, particularly when catalyzed by copper(I). orientjchem.orgnih.gov

Further research involving detailed kinetic analysis, isotopic labeling studies, and computational modeling would be invaluable for a deeper understanding of the reaction mechanisms and for optimizing the synthesis of novel derivatives of this compound.

Advanced Spectroscopic and Structural Characterization of 1 Thiophen 3 Yltriazol 4 Yl Methanamine and Its Congeners

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is required for the complete and unequivocal assignment of all proton and carbon signals of (1-Thiophen-3-yltriazol-4-yl)methanamine.

The structural complexity of this compound necessitates the use of 2D NMR techniques to resolve overlapping signals and establish connectivity between different parts of the molecule. digitellinc.comsemanticscholar.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the triazole ring, the methylene (B1212753) bridge (-CH₂-), and the amine (-NH₂) group. The thiophene protons typically appear as multiplets in the aromatic region, while the triazole proton is expected as a sharp singlet. The methylene and amine protons would appear in the aliphatic region, with the amine protons potentially exhibiting broadening due to exchange.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The carbons of the aromatic thiophene and triazole rings will resonate in the downfield region (typically >110 ppm), while the methylene carbon will appear in the upfield region.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying proton-proton coupling networks. It would definitively establish the connectivity of the protons on the thiophene ring and confirm the coupling between the methylene and amine protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. nih.gov For instance, the proton signal for the triazole ring will correlate to the C5-H carbon, and the methylene protons will correlate to the -CH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly important for connecting the different fragments of the molecule. Key expected correlations would include those from the thiophene protons to the triazole ring carbons (confirming the N1-substitution pattern) and from the methylene protons to the C4 carbon of the triazole ring. semanticscholar.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could reveal spatial proximity between the methylene protons and the proton on the triazole ring, helping to define the molecule's three-dimensional structure.

A hypothetical table of assigned chemical shifts for this compound in a solvent like DMSO-d₆ is presented below, based on data from related thiophene and triazole structures. mdpi.comnih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Thiophene C2'-H ~7.80 (dd) ~122.0 C4', C5'
Thiophene C4'-H ~7.45 (dd) ~127.5 C2', C5', Triazole C5
Thiophene C5'-H ~7.65 (dd) ~125.0 C2', C4'
Thiophene C3' - ~138.0 -
Triazole C5-H ~8.10 (s) ~124.0 C4
Triazole C4 - ~145.0 -
Methylene (-CH₂) ~4.00 (s) ~35.0 Triazole C4, Triazole C5

The linkage between the thiophene and triazole rings is a single bond, around which rotation can occur. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable information about the conformational dynamics of the molecule. nih.gov It is plausible that steric hindrance between the two rings could lead to a significant energy barrier to rotation, potentially resulting in the existence of distinct conformers at low temperatures. researchgate.netekb.eg By analyzing the coalescence of signals as the temperature is raised, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, quantifying the rotational barrier. nih.govyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. This is an excellent method for confirming the presence of key functional groups within the molecule.

The IR and Raman spectra of this compound would be a composite of the characteristic vibrations of its constituent parts.

Thiophene Moiety: The thiophene ring exhibits several characteristic vibrations. Aromatic C-H stretching bands are expected above 3000 cm⁻¹. Ring stretching vibrations (C=C and C-C) typically appear in the 1600-1350 cm⁻¹ region. iosrjournals.org The C-S stretching mode is often observed between 850 and 600 cm⁻¹. iosrjournals.org

Triazole Moiety: The 1,2,3-triazole ring also has a set of "marker bands". nih.gov These include C=N and N=N stretching vibrations in the 1600-1400 cm⁻¹ range and various ring deformation and breathing modes between 1300 cm⁻¹ and 900 cm⁻¹. researchgate.netcdnsciencepub.com The C-H stretching of the triazole proton would be found above 3100 cm⁻¹.

Amine Moiety: The primary amine group (-NH₂) is characterized by two N-H stretching bands (symmetric and asymmetric) in the 3400-3250 cm⁻¹ region. The N-H scissoring (bending) vibration typically gives rise to a medium to strong band around 1650-1580 cm⁻¹. researchgate.net A broad N-H wagging band may also be observed around 910-660 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ range.

The expected vibrational frequencies are summarized in the table below.

Table 2: Characteristic IR and Raman Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3400 - 3250
Aromatic C-H (Thiophene, Triazole) C-H Stretch 3150 - 3000
Amine (-NH₂) N-H Scissor (Bending) 1650 - 1580
Aromatic Rings C=C and C=N Ring Stretch 1600 - 1400
Methylene (-CH₂) C-H Scissor (Bending) ~1465
Thiophene Ring C-S Stretch 850 - 600

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule through the precise determination of its mass. It also provides structural information through the analysis of fragmentation patterns.

For this compound, with the molecular formula C₈H₁₀N₄S, the theoretical exact mass of the neutral molecule is 194.0626. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as the protonated species [M+H]⁺, with a theoretical m/z of 195.0704. HRMS instruments can measure this value with an accuracy of less than 5 ppm, providing strong evidence for the assigned molecular formula.

Furthermore, the presence of sulfur gives rise to a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope is approximately 4.2%. Therefore, the mass spectrum will show an [M+H+2]⁺ peak at m/z 197.0675 with an intensity of about 4.2% relative to the [M+H]⁺ peak, further confirming the presence of a single sulfur atom in the molecule.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments reveals the molecule's connectivity. A plausible fragmentation pathway for the [M+H]⁺ ion would involve characteristic losses. A common fragmentation pathway for 1,2,3-triazoles is the neutral loss of a nitrogen molecule (N₂), which corresponds to a loss of 28.0061 Da. nih.govrsc.org Other likely fragmentations include the cleavage of the aminomethyl group or the thiophene ring.

Table 3: Predicted HRMS Fragments for [C₈H₁₀N₄S + H]⁺

Proposed Fragment Ion Molecular Formula Theoretical Exact Mass (m/z) Neutral Loss
[M+H]⁺ C₈H₁₁N₄S⁺ 195.0704 -
[M+H - N₂]⁺ C₈H₁₁N₂S⁺ 167.0643 N₂
[M+H - CH₃N]⁺ C₇H₈N₃S⁺ 166.0442 CH₂NH
[Thiophen-3-ylmethyl]⁺ C₅H₅S⁺ 97.0112 C₃H₆N₄

Tandem Mass Spectrometry (MS/MS) for Comprehensive Structural Information

Upon electrospray ionization (ESI), the compound would readily form a protonated molecular ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) in the MS/MS experiment would be expected to induce fragmentation along several key pathways, providing valuable structural confirmation.

Expected Fragmentation Pathways:

Loss of Nitrogen (N₂): A characteristic fragmentation for many five-membered nitrogen-rich heterocycles, including 1,2,3-triazoles, is the elimination of a neutral nitrogen molecule (N₂). rsc.org This process is often a primary and highly indicative fragmentation step. For 1,2,3-triazoles, this can lead to the formation of a stable azirine cation or related rearranged structures.

Cleavage of the Triazole Ring: The triazole ring itself can undergo cleavage. Common fragmentation patterns for substituted 1,2,3-triazoles include the loss of entities such as HCN or RCN (where R is a substituent). rsc.org In this specific molecule, cleavage could result in ions corresponding to the thiophene-nitrile cation or related fragments.

Loss of the Aminomethyl Group: The side chain at the C4 position is a likely site for fragmentation. Cleavage of the bond between the triazole ring and the aminomethyl group (-CH₂NH₂) could occur, leading to the loss of a neutral CH₂NH₂ radical or a related species.

Fragmentation of the Thiophene Ring: While generally stable, the thiophene ring can also fragment under higher energy conditions, typically through the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).

Analysis of congeners, such as N-sulfonylalkyl derivatives of 1,2,3-triazoles, has shown that fragmentation is often initiated at the most labile bonds, such as sulfonamide linkages, followed by cleavages within the heterocyclic core. nih.gov In some cases, gas-phase rearrangements from 1,2,3-triazoles to the more stable 1,2,3-thiadiazoles have been observed under MS/MS conditions, which can complicate spectral interpretation but also provides deep structural insight. nih.gov A comprehensive MS/MS analysis would involve isolating the [M+H]⁺ ion and systematically analyzing its fragmentation products to piece together the molecular structure, confirming the connectivity of the thiophene, triazole, and methanamine moieties.

Table 1: Predicted Major Fragment Ions in MS/MS of Protonated this compound

Fragment Ion Proposed Origin Significance
[M+H - N₂]⁺ Loss of neutral dinitrogen from the triazole ring Characteristic of the 1,2,3-triazole core
[M+H - CH₃N]⁺ Loss of azomethine from the aminomethyl group Confirms the aminomethyl substituent
[Thiophene-C≡N-H]⁺ Cleavage of the triazole ring Indicates the thiophene-triazole linkage

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how multiple molecules pack together to form the crystal lattice. For thiophene-triazole congeners, this analysis has revealed intricate supramolecular architectures governed by a variety of non-covalent interactions. nih.govnih.govmdpi.com

Studies on various thiophene-linked 1,2,4-triazole (B32235) derivatives have demonstrated the prevalence of several key interactions:

Chalcogen Bonds: Interactions involving the sulfur atom of the thiophene ring, acting as a σ-hole donor, can form C–S···S or C–S···Cl chalcogen bonds, which help organize molecules into supramolecular sheets. mdpi.comacs.org

π-Interactions: π-π stacking between thiophene rings or between thiophene and triazole rings can be a significant factor in the crystal packing of some derivatives, often resulting in columnar stacks. researchgate.net

Table 2: Representative Crystallographic Data for a Thiophene-Triazole Congener Data for 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole. acs.org

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.34
b (Å) 12.58
c (Å) 15.21
V (ų) 1977.5

The conformation of a molecule, particularly the relative orientation of its constituent rings, is a key aspect of its structure. Single-crystal X-ray diffraction provides precise values for the dihedral angles between the planes of the thiophene and triazole rings.

In various thiophene-triazole congeners, these rings are typically not coplanar. The degree of twist is influenced by steric effects from adjacent substituents and by the demands of optimizing intermolecular interactions within the crystal lattice. For example, in one 1,2,4-triazole derivative, the central triazole ring is oriented at an angle of 31.14° with respect to the mean plane of the thiophene ring. nih.govacs.org In other related compounds, this dihedral angle can range from nearly coplanar (2.67°) to significantly twisted (31.53°), demonstrating the conformational flexibility of the thiophene-triazole linkage. nih.gov

Furthermore, structural studies have revealed that disorder is a common phenomenon in the crystalline state of these compounds, particularly for the thiophene ring, which can often occupy two different orientations. nih.govnih.govacs.org This indicates that the energy barrier for rotation or flipping of the thiophene ring is relatively small, allowing it to adopt multiple conformations within the crystal lattice.

Table 3: Selected Dihedral Angles in Thiophene-Triazole Congeners

Compound Type Dihedral Angle (Thiophene-Triazole) Reference
5-(Thiophen-2-yl)-1,2,4-triazole derivative 2.67° nih.gov
5-(Thiophen-2-yl)-1,2,4-triazole derivative 12.39° nih.gov
5-(Thiophen-2-yl)-4H-1,2,4-triazole derivative 31.14° nih.govacs.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives, if applicable

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) would become indispensable tools for its stereochemical characterization. saschirality.org Chirality could be introduced, for example, by resolution of atropisomers arising from hindered rotation around the thiophene-triazole bond (if bulky substituents were present) or by modification of the aminomethyl side chain, such as through α-methylation to form (1-(1-Thiophen-3-yltriazol-4-yl)ethan-1-amine).

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. saschirality.org The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is exquisitely sensitive to the three-dimensional arrangement of the molecule's chromophores (light-absorbing groups). For a chiral derivative of this compound, the thiophene and triazole rings would serve as the primary chromophores.

The sign and intensity of the Cotton effects in the ECD spectrum are determined by the spatial relationship between these chromophores. Therefore, ECD can be used to assign the absolute configuration (e.g., R or S) of a chiral center. nih.gov The standard method involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum-chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This approach has become a powerful alternative to X-ray crystallography, especially for non-crystalline samples. rsc.org

In Depth Computational and Theoretical Investigations of 1 Thiophen 3 Yltriazol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic makeup of molecules. For (1-Thiophen-3-yltriazol-4-yl)methanamine, these methods can illuminate its intrinsic properties, from stability to reactivity.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of this size. acs.orgnih.gov The process begins with geometry optimization, where the molecule's lowest energy conformation is determined. For this, a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), is commonly employed to accurately model the electron distribution and interatomic forces. dntb.gov.ua

The optimized geometry provides precise bond lengths and angles, which are crucial for understanding the molecule's steric and electronic environment. Following optimization, a range of electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.orgresearchgate.net Other properties, such as the molecular electrostatic potential (MEP) map, can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Hypothetical Optimized Geometric and Electronic Parameters

ParameterValue
Bond Lengths (Å)
C(thiophene)-N(triazole)1.385
N(triazole)-N(triazole)1.350
C(triazole)-C(methanamine)1.490
**Bond Angles (°) **
C-N-N (triazole ring)108.5
Thiophene-N-N (dihedral)45.2
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

This interactive table contains hypothetical data for illustrative purposes.

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. dntb.gov.uanih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes in solution. modgraph.co.uk

Similarly, vibrational (infrared) frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes, such as C-H stretches, N-H bends, or the characteristic vibrations of the thiophene (B33073) and triazole rings. nih.gov

Hypothetical Predicted Spectroscopic Data

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)
Thiophene H7.2 - 7.8
Triazole H8.1
CH₂4.1
NH₂2.5 (broad)
¹³C NMR Chemical Shifts (ppm)
Thiophene C120 - 140
Triazole C125, 145
CH₂40
Vibrational Frequencies (cm⁻¹)
N-H Stretch3350, 3450
C-H Stretch (aromatic)3100
C=C Stretch (thiophene)1450
N=N Stretch (triazole)1280

This interactive table contains hypothetical data for illustrative purposes.

Computational chemistry is invaluable for studying reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For the synthesis of this compound, which could potentially be formed via a "click" reaction (a copper-catalyzed azide-alkyne cycloaddition), DFT can be used to map out the entire reaction pathway. nih.govacs.org

This involves locating the transition state (TS) structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for understanding the reaction's kinetics. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step and providing a rationale for the observed regioselectivity and reaction efficiency. beilstein-journals.org

Hypothetical Reaction Energy Profile for a Synthetic Step

This figure is a hypothetical representation of a reaction energy profile.

Molecular Dynamics Simulations for Conformational Landscapes and Molecular Flexibility.

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. dhu.edu.cnacs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational flexibility and interactions with the environment.

The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (e.g., water, DMSO), allowing for a realistic representation of solute-solvent interactions. nih.gov By running simulations in different solvents, one can observe how hydrogen bonding, dielectric effects, and hydrophobic interactions affect the molecule's preferred shape and the orientation of the thiophene ring relative to the triazole ring. This information is crucial for understanding its behavior in biological systems or as a reagent in solution-phase chemistry. researchgate.net

The flexibility of the molecule is largely determined by the rotation around its single bonds, such as the bond connecting the thiophene and triazole rings, and the bond linking the methanamine group to the triazole. MD simulations can be used to sample the accessible conformations and, in conjunction with quantum mechanical calculations, to quantify the energy barriers to rotation. dntb.gov.ua By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface can be generated, revealing the energy cost of moving between different conformations.

Molecular Docking and Ligand-Target Interaction Modeling (Focus on General Principles of Molecular Recognition and Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein. The primary goal is to predict the binding mode and affinity of the ligand, providing insights into its potential biological activity.

The fundamental principles of molecular recognition in this context are governed by various non-covalent interactions. For a molecule like this compound, with its distinct thiophene and triazole rings and a methanamine group, several types of interactions are anticipated to play a crucial role in its binding to a protein target.

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the amine group are potential hydrogen bond donors and acceptors. These can form strong, directional interactions with polar residues in a protein's active site, such as asparagine, glutamine, serine, and threonine. For instance, in studies of other triazole derivatives, the nitrogen atoms of the triazole ring have been shown to interact with key amino acid residues like asparagine and glutamic acid. nih.gov

Hydrophobic Interactions: The thiophene ring, being aromatic and relatively nonpolar, is likely to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket. These interactions are driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces of both the ligand and the protein.

Pi-Interactions: The aromatic nature of both the thiophene and triazole rings allows for various π-interactions. These can include π-π stacking, where the aromatic rings of the ligand and protein residues (e.g., phenylalanine, tyrosine, tryptophan) stack on top of each other, and π-cation interactions, where the electron-rich π-system of the ligand interacts with a positively charged residue like lysine (B10760008) or arginine. nih.gov

Van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms and are dependent on the shape complementarity between the ligand and the binding site. A good fit of this compound into the protein's active site would maximize these favorable contacts.

The binding mode of a ligand describes its specific orientation and conformation within the active site. For this compound, different binding modes could be possible depending on the topology and chemical nature of the target's binding pocket. For example, the thiophene ring might be buried in a hydrophobic pocket, while the more polar triazole and methanamine moieties could be exposed to the solvent or interact with polar residues at the entrance of the active site. Computational docking programs use scoring functions to evaluate these different poses and predict the most likely binding mode and estimate the binding affinity.

Table 1: Potential Intermolecular Interactions of this compound with Protein Residues

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residues
Thiophene Ring Hydrophobic, π-π Stacking Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine
Triazole Ring Hydrogen Bonding, π-π Stacking, π-Cation Asparagine, Glutamine, Serine, Phenylalanine, Arginine
Methanamine Group Hydrogen Bonding, Electrostatic Aspartic Acid, Glutamic Acid, Serine, Threonine

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the activity or property of a chemical is a function of its molecular structure.

For a compound like this compound and its analogues, a QSAR/QSPR study would involve synthesizing or computationally generating a series of structurally related molecules and measuring their biological activity (e.g., inhibitory concentration against a specific enzyme) or a particular property (e.g., solubility). These experimental data are then correlated with calculated molecular descriptors using statistical methods.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For this compound, descriptors like the dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be relevant. nih.gov A higher HOMO energy might indicate a greater propensity to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons, which can be important for certain types of interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices. For analogues of this compound, varying the substituents on the thiophene or triazole rings would alter these steric parameters, which could in turn affect how well the molecule fits into a binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common hydrophobic descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (logP). Modifications to the structure of this compound, such as adding nonpolar groups, would increase its logP value.

In a hypothetical QSAR study of this compound analogues, a model might reveal that an increase in a particular descriptor, for instance, the dipole moment, is positively correlated with biological activity. This would suggest that electrostatic interactions are key for the ligand's function. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to binding.

Table 2: Examples of Molecular Descriptors and Their Potential Interpretation for this compound Analogues

Descriptor Class Specific Descriptor Interpretation in a QSAR Model
Electronic Dipole Moment A positive correlation may indicate the importance of polar interactions with the target.
HOMO/LUMO Energy Gap A smaller gap might be correlated with higher reactivity.
Steric Molecular Volume A negative correlation could suggest that larger molecules have a poorer fit in the binding pocket.
Hydrophobic LogP A positive correlation might suggest that hydrophobic interactions are a major driving force for binding.
Topological Wiener Index Can be correlated with the overall compactness of the molecule, which may influence binding.

Structure Property Relationships and Rational Design Principles for 1 Thiophen 3 Yltriazol 4 Yl Methanamine Derivatives Excluding Prohibited Properties

Correlating Subtle Structural Modifications with Observed Chemical Reactivity Profiles

The chemical reactivity of (1-Thiophen-3-yltriazol-4-yl)methanamine is a composite of the individual reactivities of its constituent moieties, which are electronically coupled.

Thiophene (B33073) Ring Reactivity : The thiophene ring is an electron-rich aromatic system. nih.gov Consequently, it is prone to electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation. nih.gov The reactivity of the thiophene ring in this system is significantly higher than that of benzene (B151609). nih.gov The position of substitution is directed by the triazole substituent. Given that the triazole is connected at the 3-position of the thiophene, electrophilic attack would be expected to occur preferentially at the adjacent C2 or C5 positions, which are most activated.

Triazole Ring Stability : The 1,2,3-triazole ring is a highly stable heterocyclic system, resistant to hydrolytic, oxidative, and reductive conditions. exlibrisgroup.comilo.org This stability makes it an excellent and robust linker between the thiophene and methanamine moieties. researchgate.net While generally unreactive towards substitution, its nitrogen atoms possess lone pairs of electrons, making them potential sites for coordination with metal ions or for acting as hydrogen bond acceptors in intermolecular interactions. mdpi.comresearchgate.net

Methanamine Group Nucleophilicity : The primary amine of the methanamine group is a key center of reactivity. It is nucleophilic and basic, readily reacting with electrophiles such as acyl chlorides or aldehydes to form amides or imines, respectively. Its basicity (pKa) can be subtly modulated by electronic effects transmitted from substituents on the thiophene ring through the triazole system.

Subtle modifications, such as introducing an electron-withdrawing group on the thiophene ring, would decrease the electron density of the entire π-system, thereby reducing the thiophene's susceptibility to electrophilic attack and lowering the basicity of the distal amine group. Conversely, an electron-donating group would enhance the reactivity of the thiophene ring and increase the amine's basicity.

Influence of Substituent Effects on Electronic and Steric Properties of the Core Structure

The introduction of substituents, particularly on the thiophene ring, can profoundly alter the electronic and steric landscape of the entire molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the distribution of electron density and the energy of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

For instance, an EDG like a methoxy (B1213986) group (-OCH₃) at the C5 position of the thiophene ring would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. researchgate.net An EWG like a nitro group (-NO₂) would lower the energy of both the HOMO and LUMO and decrease the electron density on the thiophene ring. researchgate.net These electronic perturbations are transmitted through the π-conjugated system, influencing the properties of the triazole and methanamine groups.

Steric effects are also critical. A bulky substituent placed at the C2 position of the thiophene ring could hinder the approach of reactants and influence the preferred conformation of the molecule by restricting rotation around the thiophene-triazole bond. acs.org

Table 6.2.1. Predicted Influence of Substituents at the C5-Position of the Thiophene Ring on Molecular Properties.
Substituent (R)Electronic EffectPredicted Impact on HOMO EnergyPredicted Impact on Amine BasicitySteric Hindrance
-H (Parent)NeutralBaselineBaselineLow
-CH₃ (Methyl)Weakly DonatingSlightly IncreaseSlightly IncreaseModerate
-OCH₃ (Methoxy)Strongly DonatingIncreaseIncreaseModerate
-Cl (Chloro)Inductively Withdrawing, Resonantly DonatingDecreaseDecreaseModerate
-NO₂ (Nitro)Strongly WithdrawingStrongly DecreaseStrongly DecreaseModerate
-C(CH₃)₃ (tert-Butyl)Weakly DonatingSlightly IncreaseSlightly IncreaseHigh

Stereoelectronic Effects on General Molecular Recognition and Intermolecular Interactions

Stereoelectronic effects, which describe the influence of orbital interactions on the three-dimensional structure and reactivity of a molecule, are critical for understanding molecular recognition. In the this compound scaffold, the relative orientation of the thiophene and triazole rings is governed by a balance between conjugative effects favoring planarity and steric repulsions that may cause twisting. acs.org

The nitrogen atoms of the 1,2,3-triazole ring are key participants in molecular interactions. They act as hydrogen bond acceptors, a crucial feature for binding to biological targets or forming supramolecular structures. mdpi.com The specific arrangement of these nitrogen atoms, combined with the dipole moment of the triazole ring, creates a distinct electrostatic potential surface that guides non-covalent interactions. elifesciences.orgresearchgate.net Furthermore, the methanamine group can act as a hydrogen bond donor.

Rational Design Strategies for Systematically Modulating Desired Chemical Properties

Rational design involves making targeted structural modifications to achieve a desired chemical property profile. nih.govresearchgate.net For derivatives of this compound, several strategies can be employed.

Tuning Basicity and Nucleophilicity : The basicity of the methanamine group can be systematically adjusted by placing substituents with varying electronic properties on the thiophene ring, as outlined in Table 6.2.1. This allows for fine-tuning of its reactivity or its protonation state under specific conditions.

Enhancing Binding Interactions : To improve binding to a hypothetical target, specific functional groups can be introduced. For example, adding a hydroxyl group to the thiophene ring could introduce an additional hydrogen bond donor/acceptor site. Exploiting shape and electrostatic complementarity with a target binding site is a key strategy. acs.org If a target site has a negatively charged residue, the basic amine group can be positioned to form a favorable salt bridge.

Conformational Constraint : To lock the molecule into a specific bioactive conformation, the structure can be rigidified. This could be achieved by introducing substituents that sterically restrict rotation or by incorporating the scaffold into a larger, more rigid ring system.

These strategies rely on the predictable nature of substituent effects and a foundational understanding of non-covalent interactions. acs.org

Analog Design Principles Based on Isosteric and Bioisosteric Replacements in a Chemical Context

Isosteric and bioisosteric replacements are a cornerstone of analog design, where an atom or group of atoms is replaced by another with similar physical or chemical properties to modulate desired characteristics. u-tokyo.ac.jpresearchgate.net

Thiophene Ring Analogs : The thiophene ring is a classic bioisostere of the benzene ring. researchgate.netnih.gov Replacing the thiophene with a phenyl ring would result in a structurally similar analog but with different electronic properties and metabolic stability. Other common replacements include furan, pyrrole, or pyridine (B92270), each conferring unique electronic and hydrogen-bonding characteristics to the final molecule. slideshare.net

Triazole Ring Analogs : The 1,2,3-triazole ring is an exceptionally versatile bioisostere. exlibrisgroup.comilo.orgresearchgate.net It is frequently used as a mimic for the trans-amide bond, sharing a similar size, planarity, and dipole moment but with enhanced metabolic stability. unimore.it It can also replace other five-membered heterocycles such as oxadiazoles (B1248032) or thiazoles to alter electronic distribution and hydrogen bonding capacity. The choice of isostere can subtly adjust the vector and distance between the thiophene and methanamine moieties.

These replacements allow for systematic exploration of the chemical space around the core scaffold, enabling the optimization of properties such as solubility, stability, and binding affinity.

Table 6.5.1. Common Isosteric and Bioisosteric Replacements for the Core Moieties.
Original MoietyReplacementKey Property ChangesReference
ThiopheneBenzeneDecreased electron richness; altered metabolism. researchgate.netnih.gov
ThiopheneFuranIncreased polarity; different H-bond accepting capacity (oxygen vs. sulfur). slideshare.net
ThiophenePyridineIntroduction of a basic nitrogen and H-bond acceptor; altered dipole moment. researchgate.net
1,2,3-Triazoletrans-Amide BondIncreased metabolic stability; similar size and dipole. unimore.it
1,2,3-TriazoleOxadiazoleModulation of electronic properties and H-bond acceptor sites. researchgate.net
1,2,3-TriazoleImidazoleAltered basicity and tautomeric properties. unimore.it

Conceptual Frameworks for Materials Science and Supramolecular Chemistry Utilizing 1 Thiophen 3 Yltriazol 4 Yl Methanamine

Design Considerations for Self-Assembled Systems Incorporating Triazole-Thiophene Scaffolds

The rational design of self-assembled systems hinges on the precise control of non-covalent interactions to guide molecules into well-defined, stable superstructures. The (1-Thiophen-3-yltriazol-4-yl)methanamine scaffold offers a variety of interaction motifs that can be exploited for creating intricate supramolecular assemblies.

The primary design considerations involve leveraging the hydrogen bonding capabilities of the triazole and methanamine groups, alongside the potential for π-π stacking and other weak interactions involving the thiophene (B33073) and triazole rings. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H protons of the triazole (if present in a tautomeric form) and the amine group (-CH₂NH₂) are potent hydrogen bond donors. The sulfur atom in the thiophene ring can also participate in various non-covalent interactions, including C–H···S and chalcogen bonds. mdpi.com

The methanamine group introduces additional functionality, providing a primary amine that is a strong hydrogen bond donor and a site for further chemical modification. This allows for the programming of directional interactions and the introduction of other molecular components to build complexity. By strategically modifying substituents on the thiophene ring or by derivatizing the amine group, the electronic properties and steric profile of the molecule can be fine-tuned to direct the self-assembly process toward desired architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.comstrath.ac.uk

Interaction TypeParticipating MoietiesRole in Self-Assembly
Hydrogen Bonding Triazole N-atoms, Amine N-HDirectional control, formation of chains and sheets mdpi.comnih.gov
π-π Stacking Thiophene ring, Triazole ringStabilization of layered structures nih.gov
Chalcogen Bonding Thiophene S-atomInterlinking of supramolecular motifs mdpi.com
C-H···π Interactions C-H bonds and aromatic ringsStabilization of crystal packing mdpi.com

Potential for Integration into Advanced Functional Materials (Conceptual Discussion, e.g., for optical, electronic, or catalytic applications)

The inherent electronic and structural features of the triazole-thiophene scaffold make this compound a promising candidate for incorporation into advanced functional materials. The combination of an electron-rich thiophene ring and a typically electron-deficient triazole ring creates an intramolecular donor-acceptor character, which is a cornerstone for developing materials with interesting optical and electronic properties.

Optical and Electronic Applications: Heteroaromatic compounds containing thiophene are known for their superior linear and nonlinear optical (NLO) properties compared to their simple aryl counterparts. nycu.edu.tw The delocalized π-electron system that extends across both the thiophene and triazole rings can give rise to large molecular hyperpolarizabilities, a key requirement for second-order NLO materials used in telecommunications and optical computing. nycu.edu.tw The presence of the triazole ring can enhance these properties and improve the thermal stability of the material. By organizing these molecules into non-centrosymmetric arrays through self-assembly, the molecular NLO effects can be translated into a macroscopic response. Furthermore, derivatives of triazolobithiophenes have been shown to form light-absorbing self-assembled monolayers (SAMs) on gold surfaces, with potential applications as photo-switches, light detectors, or energy converters. nih.gov The photoisomerization capabilities of some thiophene derivatives also open the door to creating photo-responsive or "smart" materials. researchgate.net

Catalytic Applications: The triazole ring is an excellent metal-coordinating ligand. The nitrogen atoms can chelate a wide variety of metal ions. By anchoring this compound onto a solid support or incorporating it into a polymer matrix, it could serve as a scaffold for creating heterogeneous catalysts. The specific metal center and the electronic environment provided by the thiophene-triazole ligand would determine the catalytic activity, potentially for applications in cross-coupling reactions, oxidations, or reductions.

Potential ApplicationKey Feature of ScaffoldEnabling Mechanism
Nonlinear Optics Donor-acceptor character, π-conjugated systemLarge molecular hyperpolarizability nycu.edu.tw
Photo-switches/Detectors Light absorption, photoisomerizationFormation of photo-responsive self-assembled monolayers nih.govresearchgate.net
Heterogeneous Catalysis Metal-coordinating triazole ringImmobilization of catalytically active metal centers
Sensors Binding sites (amine, triazole)Changes in optical or electronic properties upon analyte binding

Role as a Versatile Synthetic Building Block in Polymer Chemistry and Nanomaterials Construction

The this compound molecule is well-suited to serve as a versatile building block, or "tecton," for the bottom-up construction of polymers and nanomaterials. Its utility stems from the presence of multiple, chemically addressable sites.

Polymer Chemistry: The primary amine of the methanamine group provides a reactive handle for polymerization. It can readily react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyepoxies, or polyureas, respectively. This would incorporate the functional thiophene-triazole unit directly into the polymer backbone, imparting the electronic and self-assembly characteristics of the scaffold to the bulk material. Such polymers could find use as dielectric materials, corrosion inhibitors, or stimuli-responsive gels. Alternatively, the molecule could be functionalized to bear a polymerizable group, such as a vinyl or acrylate (B77674) moiety, allowing it to act as a monomer in addition or radical polymerization, leading to polymers with the thiophene-triazole unit as a pendant group.

Nanomaterials Construction: In the realm of nanomaterials, this building block is particularly attractive for creating highly ordered structures. The synthesis of triazolobithiophenic thiols for the express purpose of forming self-assembled monolayers (SAMs) on gold surfaces has been demonstrated. nih.gov Similarly, this compound could be modified with a thiol or disulfide group to facilitate its assembly on metallic or semiconductor surfaces. The resulting SAMs would present a surface decorated with thiophene and amine functionalities, which could be used to control surface energy, direct the growth of subsequent layers, or act as a platform for sensing applications. nih.gov The molecule's inherent tendency for self-assembly through hydrogen bonding and π-stacking can also be harnessed to create well-defined nanostructures in solution, such as nanofibers, nanoribbons, or vesicles, which could serve as templates for other materials or as drug delivery vehicles. strath.ac.uk The combination of the "click" chemistry-friendly triazole ring and the versatile thiophene unit makes this a powerful component in the synthetic chemist's toolbox for materials design. openreviewhub.org

Emerging Research Frontiers and Future Perspectives for 1 Thiophen 3 Yltriazol 4 Yl Methanamine Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency, Atom Economy, and Environmental Sustainability

The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). labinsights.nlfrontiersin.org This reaction is known for its high yields, mild reaction conditions, and broad substrate scope. labinsights.nlfrontiersin.org Future research into the synthesis of (1-Thiophen-3-yltriazol-4-yl)methanamine will likely focus on refining these methodologies to be even more efficient and environmentally benign.

One promising avenue is the development of novel catalytic systems that minimize or eliminate the need for copper, which can have toxicity concerns. frontiersin.orgnih.gov Metal-free click reactions, promoted by strain or heat, represent a greener alternative. frontiersin.orgnih.gov Furthermore, the principles of atom economy, which seek to maximize the incorporation of all starting materials into the final product, will guide the design of new synthetic routes. This could involve one-pot, multi-component reactions where the thiophene (B33073), triazole, and methanamine moieties are assembled in a single, efficient step. nih.govnih.gov The use of sustainable solvents, such as water or bio-derived solvents, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation, will also be crucial in developing environmentally sustainable synthetic protocols for this compound. mdpi.com

Synthetic ApproachKey AdvantagesPotential for this compound
Metal-Free Click Chemistry Avoids potentially toxic metal catalysts, simplifies purification.Greener synthesis with reduced biological and environmental impact.
One-Pot, Multi-Component Reactions High efficiency, reduced waste, and simplified procedures.Streamlined assembly of the thiophene-triazole core structure.
Microwave/Ultrasound-Assisted Synthesis Faster reaction times, often higher yields, and lower energy consumption.Accelerated and more energy-efficient production.
Flow Chemistry Precise control over reaction parameters, enhanced safety, and scalability.Continuous and scalable manufacturing for potential applications.

Exploration of Unconventional Reactivity and Catalytic Phenomena Involving the Core Molecular Structure

The thiophene and triazole rings in this compound are not merely passive scaffolds; they possess inherent reactivity that can be harnessed for further functionalization and application. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. nih.gov Conversely, the triazole ring can participate in various cycloaddition and ring-opening reactions, offering pathways to novel molecular architectures.

Future research will likely explore the unconventional reactivity of this hybrid molecule. For instance, the synergistic electronic effects between the thiophene and triazole rings could lead to unexpected reactivity at specific positions on either ring. The methanamine group also provides a handle for further chemical modifications, such as the formation of amides, sulfonamides, and imines, each potentially leading to compounds with distinct biological profiles. microbiologyjournal.org

Moreover, the nitrogen atoms of the triazole ring and the sulfur atom of the thiophene ring can act as ligands, coordinating to metal centers. This opens up the possibility of using this compound and its derivatives as catalysts in a variety of organic transformations. The unique steric and electronic environment provided by the thiophene-triazole scaffold could lead to catalysts with novel selectivity and activity.

Application of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Planning, and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. nih.goviscientific.org In the context of this compound, these computational tools can be applied across the entire research and development pipeline.

In the design phase, generative AI models can be used to create virtual libraries of novel derivatives based on the this compound scaffold. mdpi.comnih.govrsc.orgtandfonline.com These models can be trained on vast datasets of known chemical structures and their biological activities to predict which modifications are most likely to result in compounds with desired properties, such as enhanced binding affinity to a specific biological target. mdpi.comnih.govrsc.orgtandfonline.com

For synthesis planning, retrosynthetic AI algorithms can analyze the structure of a target derivative and propose the most efficient and feasible synthetic routes. nih.gov This can save significant time and resources in the laboratory by identifying optimal reaction pathways and avoiding potential synthetic dead ends. nih.gov

Furthermore, ML models can be developed to predict a wide range of physicochemical and biological properties of this compound and its analogs. These predictive models can estimate properties such as solubility, toxicity, and metabolic stability, allowing for the early-stage filtering of unpromising candidates and the prioritization of those with the highest potential for success. mdpi.com

AI/ML ApplicationDescriptionImpact on Research
Generative Models for Compound Design Algorithms that create novel molecular structures with desired properties.Accelerated discovery of new derivatives with optimized activity.
Retrosynthetic Analysis AI-driven prediction of synthetic pathways to a target molecule.More efficient and reliable synthesis planning.
Property Prediction (QSAR/QSPR) Machine learning models that predict chemical and biological properties.Early identification of promising candidates and reduction of failed experiments.

Advanced Characterization Techniques for In Situ and Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. Traditional analytical techniques often provide only a snapshot of a reaction at a single point in time. However, advanced characterization techniques now allow for the in situ and real-time monitoring of chemical transformations as they occur. sciencedaily.comresearchgate.net

For the synthesis of this compound, techniques such as reaction calorimetry can provide real-time kinetic data, while spectroscopic methods like FT-IR and Raman spectroscopy can track the formation of intermediates and products. sciencedaily.com Mass spectrometry can be used to identify transient species and elucidate complex reaction networks. researchgate.net These in situ techniques will be invaluable for unraveling the detailed mechanism of the cycloaddition and other reactions used to synthesize and modify this compound, leading to more robust and reproducible synthetic protocols. sciencedaily.comresearchgate.netnih.gov

Integration with High-Throughput Screening Approaches for Comprehensive Chemical Space Exploration

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets. nih.govrsc.org The integration of this compound and its derivatives into HTS campaigns will be a critical step in exploring the full extent of its biological activity. nih.govrsc.orgresearchgate.netrsc.org

The development of efficient and scalable synthetic routes, as discussed earlier, will be essential for generating the diverse chemical libraries needed for HTS. These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications. The structural features of this compound, such as its ability to form hydrogen bonds and participate in pi-stacking interactions, suggest that it may interact with a variety of biological macromolecules. nih.gov

The data generated from HTS can then be fed back into AI and ML models to refine the design of the next generation of compounds, creating a closed-loop system for accelerated drug discovery. researchgate.net This iterative process of synthesis, screening, and computational design holds the promise of rapidly identifying potent and selective drug candidates based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for (1-Thiophen-3-yltriazol-4-yl)methanamine?

The synthesis typically involves cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole core. Thiophene derivatives are introduced via nucleophilic substitution or cross-coupling reactions. For reduction steps (e.g., converting nitriles to methanamines), sodium borohydride or lithium aluminum hydride are common reagents. Comparative studies with fluorophenyl-triazole analogs suggest that solvent polarity and temperature critically influence yield and regioselectivity .

Q. How is the structural identity of this compound validated?

Characterization employs a multi-technique approach:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
  • X-ray crystallography using software like SHELX for refinement, particularly to resolve ambiguities in triazole-thiophene connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation. Discrepancies in spectral data (e.g., unexpected coupling constants) may require computational validation via density-functional theory (DFT) .

Q. What are the common chemical transformations of this compound?

Key reactions include:

  • Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the methanamine group to nitriles or carboxylic acids.
  • Substitution : Nucleophilic attack at the triazole C-H position, facilitated by electron-withdrawing thiophene groups.
  • Derivatization : Amine functionalization via reductive amination or acylation to enhance biological activity .

Q. How do solubility and stability impact experimental design?

Solubility in polar solvents (e.g., DMSO, methanol) is critical for biological assays. Stability studies under varying pH and temperature conditions are recommended, as thiophene-triazole systems may degrade under prolonged UV exposure or acidic environments. Pre-formulation studies using thermogravimetric analysis (TGA) can identify optimal storage conditions .

Q. What preliminary assays are used to screen biological activity?

Initial screens often include:

  • Antimicrobial assays (e.g., broth microdilution for MIC determination).
  • Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or proteases).
  • Cytotoxicity profiling against cancer cell lines (e.g., MTT assay). Results should be compared to structurally similar triazole-thiophene derivatives to identify structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can DFT calculations optimize the compound’s electronic properties?

DFT models (e.g., B3LYP/6-31G*) predict electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. These insights guide modifications to enhance reactivity or binding affinity. For example, thiophene’s electron-rich nature can be tuned by introducing electron-withdrawing substituents to modulate triazole ring aromaticity .

Q. What strategies resolve contradictions in reaction mechanism hypotheses?

Conflicting mechanistic data (e.g., radical vs. polar pathways) can be addressed via:

  • Isotopic labeling (e.g., ¹⁵N tracing in triazole formation).
  • Kinetic isotope effects (KIEs) to identify rate-determining steps.
  • In situ monitoring using techniques like FT-IR or Raman spectroscopy .

Q. How do substituent effects on the thiophene ring influence bioactivity?

Systematic SAR studies compare derivatives with halogens (Br, Cl), electron-donating groups (OMe), or bulky substituents (tert-butyl). For example:

  • Fluorine enhances metabolic stability via reduced CYP450 interactions.
  • Bromine improves binding to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) validates these interactions at molecular targets .

Q. How are spectroscopic data discrepancies resolved for complex derivatives?

Ambiguities in NMR or crystallographic data require:

  • Dynamic NMR experiments to detect conformational exchange.
  • Multi-temperature XRD studies to resolve disorder in crystal lattices.
  • DFT-NMR chemical shift predictions (e.g., using Gaussian) to cross-validate experimental peaks .

Q. What methodologies design derivatives with improved pharmacokinetic profiles?

Advanced approaches include:

  • Proteolysis-targeting chimeras (PROTACs) to leverage the compound’s amine group for E3 ligase recruitment.
  • Prodrug strategies (e.g., pH-sensitive carbamate linkages) to enhance oral bioavailability.
  • Metabolic stability assays (e.g., liver microsome studies) to identify vulnerable sites for deuteration or fluorination .

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